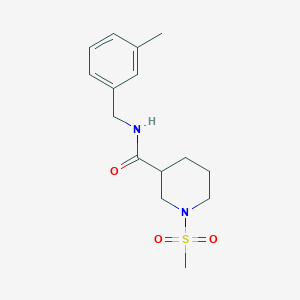![molecular formula C19H20N4O2 B6010483 N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B6010483.png)
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea, also known as NM-3, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. NM-3 is a urea derivative and has been shown to have promising effects on various biological processes.
作用机制
The mechanism of action of N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In inflammation, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to reduce oxidative stress and inflammation by activating the transcription factor Nrf2.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to induce apoptosis by activating the caspase cascade. In inflammation, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurological disorders, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).
实验室实验的优点和局限性
One advantage of using N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a versatile tool for studying various biological processes. Another advantage is its relatively low toxicity, making it suitable for in vitro and in vivo studies. One limitation of using N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea is its low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research related to N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea. One direction is to further investigate its potential applications in cancer treatment, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods for N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea and its effects on various biological processes.
合成方法
The synthesis of N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-cyanophenyl isocyanate. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea.
科学研究应用
N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been studied for its potential applications in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In inflammation research, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
1-(2-cyanophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-13-16-3-1-2-4-18(16)22-19(24)21-17-7-5-15(6-8-17)14-23-9-11-25-12-10-23/h1-8H,9-12,14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWYDMQWUOYQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6010412.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6010417.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
![1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6010427.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
![2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6010429.png)
![3-(4-chlorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6010456.png)
![methyl 2-[({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetyl)amino]benzoate](/img/structure/B6010462.png)
![4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6010478.png)
![8-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6010489.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(3-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6010492.png)
